N-(1,1-dioxothiolan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Description
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Properties
Molecular Formula |
C10H14N2O3S3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H14N2O3S3/c1-7-5-16-10(11-7)17-6-8(13)12-9-3-2-4-18(9,14)15/h5,9H,2-4,6H2,1H3,(H,12,13) |
InChI Key |
DKBNGKXPYZLJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCC(=O)NC2CCCS2(=O)=O |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxothiolan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, with the CAS number 1356830-85-7, is a compound that has garnered attention for its potential biological activities. This report reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , and it has a molecular weight of 306.4 g/mol. The structure includes a dioxothiolan moiety and a thiazole ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1356830-85-7 |
| Molecular Formula | C10H14N2O3S3 |
| Molecular Weight | 306.4 g/mol |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds containing thiolane and thiazole functionalities. For instance, derivatives of thiazoles have demonstrated significant cytotoxicity against various cancer cell lines. A review indicated that certain thiazole derivatives exhibited IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) cells and 0.52 µg/mL against lung carcinoma (A549) cells .
The compound may share similar mechanisms of action due to its structural components. The presence of the dioxothiolan ring could enhance interactions with cellular targets involved in cancer progression, potentially leading to apoptosis in malignant cells.
Research suggests that compounds with similar structures can inhibit tubulin polymerization, a critical process in cell division. Docking studies have shown that these compounds can form hydrogen bonds and π-cation interactions with tubulin, thereby disrupting mitotic processes . This mechanism is crucial for the development of new anticancer therapies.
Case Studies
In vitro studies involving the compound's analogs have shown promising results:
- Cytotoxicity Testing : Compounds were tested on various cancer cell lines using the MTT assay, revealing significant antiproliferative activity while sparing normal cells .
- Apoptosis Induction : Activation of caspases (3, 8, and 9) was observed in treated cancer cells, indicating that these compounds induce programmed cell death through intrinsic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
